![molecular formula C28H31N3O4S B8468121 2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate](/img/structure/B8468121.png)
2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate
描述
2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate is a complex organic compound with a unique structure that combines benzoic acid, piperazine, and phenylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid 2-{2-[4-(2-phenylsulfanyl-phenylcarbamoyl)piperazin-1-yl]-ethoxy}-ethyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with 2-phenylsulfanyl-phenyl isocyanate under controlled conditions.
Esterification: The resulting piperazine derivative is then esterified with benzoic acid using a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Amides, ethers
科学研究应用
2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug candidate for targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of benzoic acid 2-{2-[4-(2-phenylsulfanyl-phenylcarbamoyl)piperazin-1-yl]-ethoxy}-ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
属性
分子式 |
C28H31N3O4S |
|---|---|
分子量 |
505.6 g/mol |
IUPAC 名称 |
2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate |
InChI |
InChI=1S/C28H31N3O4S/c32-27(23-9-3-1-4-10-23)35-22-21-34-20-19-30-15-17-31(18-16-30)28(33)29-25-13-7-8-14-26(25)36-24-11-5-2-6-12-24/h1-14H,15-22H2,(H,29,33) |
InChI 键 |
GDHBGSLMSSPVBQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCOCCOC(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
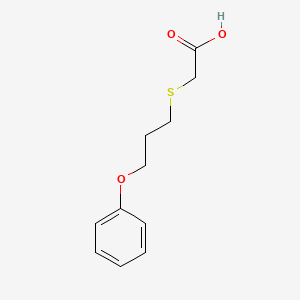
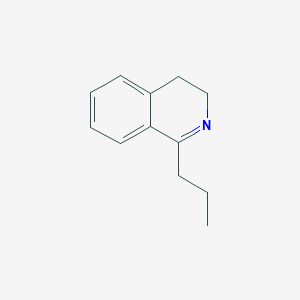
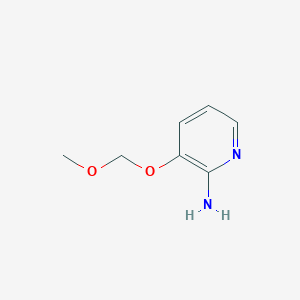
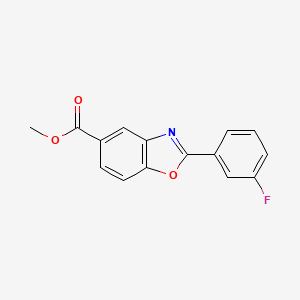
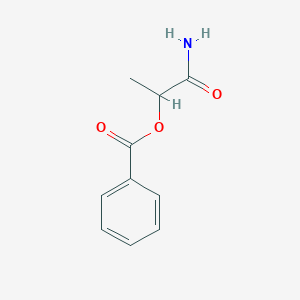
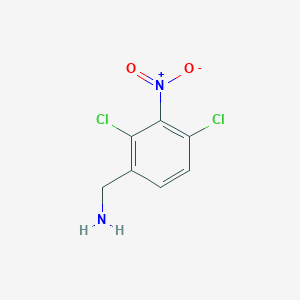
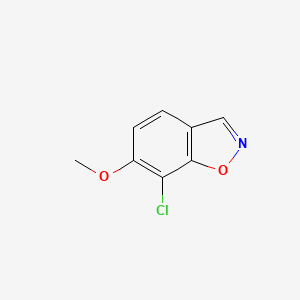
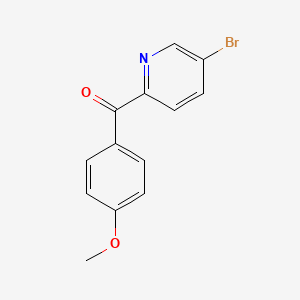
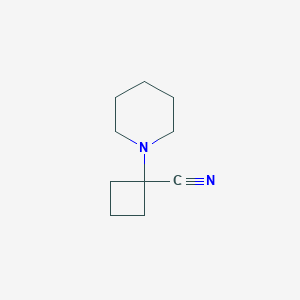
![8-Bromo-4,5-dihydro-2H-6-oxa-1,2-diaza-benzo[e]azulene](/img/structure/B8468113.png)
![2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-3-methyl-1-phenyl-](/img/structure/B8468114.png)
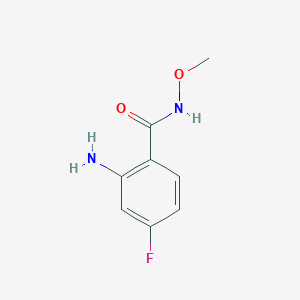
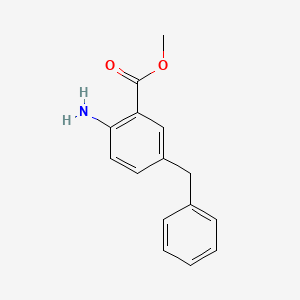
![N-[4-(methylthio)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B8468144.png)
